molecular formula C4H10BF3O B1144120 Boron trifluoride etherate CAS No. 109-63-7

Boron trifluoride etherate

Cat. No. B1144120
CAS RN: 109-63-7
M. Wt: 141.93
InChI Key:
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Patent
US05113019

Procedure details

A solution of 0.7 g of 2-methylthiophenol in 11.3 g of BF3 :2CH3COOH complex is heated to 70° C. and kept at this temperature for 3 hours. After returning to the ambient temperature, 11 ml of diethyl ether are added and vigorous stirring is applied for approximately 5 minutes before the excess ether is distilled off at atmospheric pressure. The acetic acid and boron trifluoride etherate which are formed are then trapped at approximately 30° C. at 67 Pa.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C=CC=CC=1S.[CH2:9]([O:11][CH2:12][CH3:13])[CH3:10].[B:14]([F:17])([F:16])[F:15]>>[B:14]([F:17])([F:16])[F:15].[CH3:10][CH2:9][O:11][CH2:12][CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
CC1=C(C=CC=C1)S
Name
Quantity
11.3 g
Type
reactant
Smiles
B(F)(F)F
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
DISTILLATION
Type
DISTILLATION
Details
is distilled off at atmospheric pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
B(F)(F)F.CCOCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05113019

Procedure details

A solution of 0.7 g of 2-methylthiophenol in 11.3 g of BF3 :2CH3COOH complex is heated to 70° C. and kept at this temperature for 3 hours. After returning to the ambient temperature, 11 ml of diethyl ether are added and vigorous stirring is applied for approximately 5 minutes before the excess ether is distilled off at atmospheric pressure. The acetic acid and boron trifluoride etherate which are formed are then trapped at approximately 30° C. at 67 Pa.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C=CC=CC=1S.[CH2:9]([O:11][CH2:12][CH3:13])[CH3:10].[B:14]([F:17])([F:16])[F:15]>>[B:14]([F:17])([F:16])[F:15].[CH3:10][CH2:9][O:11][CH2:12][CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
CC1=C(C=CC=C1)S
Name
Quantity
11.3 g
Type
reactant
Smiles
B(F)(F)F
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
DISTILLATION
Type
DISTILLATION
Details
is distilled off at atmospheric pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
B(F)(F)F.CCOCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.